(3-(Methylsulfonyl)propyl)hydrazine

Description

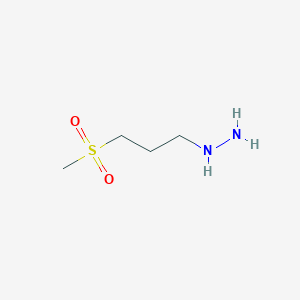

Structure

2D Structure

3D Structure

Properties

CAS No. |

887591-96-0 |

|---|---|

Molecular Formula |

C4H12N2O2S |

Molecular Weight |

152.22 g/mol |

IUPAC Name |

3-methylsulfonylpropylhydrazine |

InChI |

InChI=1S/C4H12N2O2S/c1-9(7,8)4-2-3-6-5/h6H,2-5H2,1H3 |

InChI Key |

ZQJQZDHBEXECJD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCCNN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Methylsulfonyl Propyl Hydrazine Analogues

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group, characterized by the N-N single bond, is a cornerstone of the reactivity of (3-(Methylsulfonyl)propyl)hydrazine analogues. Its chemical behavior is dominated by the nucleophilic nature of the nitrogen atoms.

Nucleophilic Characteristics in Organic Reactions

The hydrazine moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. stackexchange.com The terminal nitrogen atom is generally the more nucleophilic and readily participates in reactions with electrophilic centers. nih.gov The nucleophilicity of hydrazines is a well-established phenomenon, often exceeding that of corresponding amines due to the "alpha effect," where the presence of an adjacent atom with a lone pair enhances nucleophilic character. stackexchange.com

In the context of this compound analogues, the electron-withdrawing nature of the neighboring sulfonyl group can modulate the nucleophilicity of the hydrazine moiety. While the sulfonyl group diminishes the basicity of the hydrazine, it remains a competent nucleophile for a variety of transformations. nih.gov Studies on the kinetics of reactions involving hydrazines have provided quantitative insights into their reactivity, confirming their enhanced nucleophilicity compared to simple amines in various solvent systems. researchgate.net

The nucleophilic character of sulfonyl hydrazides is central to their application in the synthesis of diverse heterocyclic compounds. For instance, they can react with suitable electrophiles to form key intermediates that subsequently cyclize to yield valuable molecular scaffolds. The interplay between the nucleophilic hydrazine and the electrophilic partner dictates the course of these reactions, leading to a wide array of functionalized products.

Formation of Hydrazones and Subsequent Transformations

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. soeagra.comnumberanalytics.comwikipedia.org This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the C=N-NH- linkage characteristic of a hydrazone. soeagra.comnumberanalytics.com Sulfonyl hydrazides, including aliphatic variants, readily undergo this transformation to produce the corresponding sulfonylhydrazones.

The formation of sulfonylhydrazones is often a straightforward and high-yielding process, occurring under mild conditions. organic-chemistry.org These resulting hydrazones are not merely stable products but are valuable synthetic intermediates that can undergo a variety of subsequent transformations. wikipedia.org For example, they are key precursors in the Shapiro reaction and the Bamford-Stevens reaction, which are powerful methods for the synthesis of alkenes. wikipedia.org

Furthermore, the C=N bond of the hydrazone can itself be a site of further reactivity. It can be reduced to form substituted hydrazines or participate in cycloaddition reactions. The nature of the substituents on both the carbonyl precursor and the sulfonyl hydrazine can influence the stability and subsequent reactivity of the resulting hydrazone, allowing for a high degree of synthetic control and diversification. soeagra.com

Reactivity of the Sulfonyl Group

The sulfonyl group (R-SO2-) in this compound analogues is a versatile functional group that can participate in a range of chemical transformations, most notably as a precursor to sulfonyl radicals and as an electrophilic partner in tandem reactions.

Generation and Application of Sulfonyl Radicals

One of the most significant aspects of the reactivity of sulfonyl hydrazides is their ability to serve as precursors for sulfonyl radicals (R-SO2•). These radicals can be generated under various conditions, including thermal, oxidative, or photoredox catalysis. The generation of sulfonyl radicals from sulfonyl hydrazides has become a powerful tool in organic synthesis for the formation of carbon-sulfur bonds.

Once generated, sulfonyl radicals readily add to unsaturated systems such as alkenes and alkynes. This addition reaction forms a new carbon-centered radical, which can then undergo further reactions, leading to the introduction of the sulfonyl group into a variety of organic molecules. This strategy has been widely employed in the synthesis of sulfones, which are important structural motifs in many pharmaceuticals and agrochemicals.

The utility of this approach is highlighted by the diverse range of functionalized molecules that can be accessed. For example, the radical addition of sulfonyl hydrazides to alkenes can be followed by cyclization, leading to the formation of complex cyclic sulfones. The reaction conditions can often be tuned to control the stereochemical outcome of these transformations, providing access to specific isomers.

Role as Electrophilic and Radical Precursors in Tandem Reactions

The dual reactivity of the sulfonyl and hydrazine moieties allows for their participation in elegant tandem or cascade reactions. In these sequences, one part of the molecule initiates a reaction that then triggers a subsequent transformation involving the other functional group. For instance, a reaction initiated at the hydrazine end can lead to the formation of an intermediate that is poised to react further via the sulfonyl group, or vice versa.

One notable example is the involvement of sulfonyl hydrazides in tandem reactions that proceed through both radical and polar pathways. A reaction might be initiated by the generation of a sulfonyl radical, which then adds to a substrate. The resulting radical intermediate could then be trapped intramolecularly by the hydrazine nitrogen or a derivative thereof, leading to the formation of a heterocyclic ring system.

These tandem processes are highly efficient, as they allow for the construction of complex molecular architectures in a single synthetic operation, often with high levels of atom economy. The specific design of the sulfonyl hydrazine and the reaction partner can be used to direct the reaction pathway towards the desired product, showcasing the synthetic power of these versatile reagents. An example of such a tandem reaction involves the hydrosilylation of an alkyne followed by a hydrazine condensation. researchgate.net

Catalytic Applications of Sulfonyl Hydrazines

While often used as stoichiometric reagents, there is growing interest in the catalytic applications of sulfonyl hydrazines and their derivatives. Their ability to engage in various reaction pathways, including those involving radical intermediates, makes them attractive candidates for the development of novel catalytic cycles.

For instance, the in situ generation of catalytically active species from sulfonyl hydrazides is an emerging area of research. A sulfonyl hydrazine could potentially be involved in a catalytic cycle where it is regenerated after participating in a chemical transformation. This could involve its role in activating a substrate or in facilitating a key bond-forming step.

Although specific examples of this compound itself acting as a catalyst are not yet widely reported in the literature, the broader class of hydrazines has been explored in catalytic contexts. For example, certain hydrazine derivatives have been shown to catalyze specific organic transformations. The unique electronic and structural properties of this compound, with its combination of a flexible alkyl chain, a sulfonyl group, and a hydrazine moiety, suggest that it could be a promising ligand or precursor in the development of new catalytic systems. Further research in this area is warranted to fully explore the catalytic potential of this and related sulfonyl hydrazines.

Organocatalysis in Enantioselective Reactions

Sulfonyl hydrazine derivatives have been successfully employed as organocatalysts to facilitate chemical reactions that produce specific stereoisomers, a critical aspect of modern pharmaceutical and materials science. nih.govacs.org The sulfonyl hydrazine moiety has been identified as a new functional group for Lewis base organocatalysis. researchgate.net

One notable class of analogues is the camphor (B46023) sulfonyl hydrazines (CaSH), derived from camphor sulfonic acid. nih.govacs.org These chiral catalysts have proven effective in promoting enantioselective Diels-Alder reactions. nih.govacs.org For instance, when used with a co-catalyst like trichloroacetic acid, CaSH can catalyze the reaction between dienes and dienophiles with good chemical yields and high enantioselectivity, reaching up to 96% enantiomeric excess (ee). nih.gov These reactions can often be performed under environmentally friendly conditions, such as in brine at temperatures ranging from 0 °C to room temperature. nih.gov

N-substituted CaSH organocatalysts have also been shown to effectively catalyze asymmetric aza-Michael additions to α,β-unsaturated aldehydes, achieving enantioselectivities as high as 90%. researchgate.net Furthermore, CaSH has been utilized in enantioselective Friedel-Crafts alkylations of indoles with α,β-unsaturated aldehydes, yielding products with good enantioselectivity (81-88% ee). researchgate.net

The table below summarizes the performance of various camphor sulfonyl hydrazine (CaSH) analogues in selected enantioselective reactions.

| Reaction Type | Catalyst | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

| Diels-Alder | Nα-benzyl CaSH (5a) | Cyclopentadiene, Cinnamaldehyde | Good | up to 90% | acs.org |

| Diels-Alder | Nα-ethyl CaSH (5c) | Cyclopentadiene, Cinnamaldehyde | Good | up to 93% | acs.org |

| Diels-Alder | Cyclic camphor sulfonyl hydrazine | Not specified | Good | up to 96% | nih.gov |

| Aza-Michael Addition | Nα-substituted CaSH | Aliphatic α,β-unsaturated aldehydes, Cbz-protected hydroxylamine | Moderate | 84-90% | researchgate.net |

| Friedel-Crafts Alkylation | Camphor sulfonyl hydrazine (CaSH) | Indole, α,β-unsaturated aldehyde | Not specified | 81-88% | researchgate.net |

Mechanistic Insights into Sulfonyl Hydrazine-Catalyzed Processes

The effectiveness of sulfonyl hydrazine-based organocatalysts stems from the electronic properties imparted by the sulfonyl group and the adjacent nitrogen atoms. The design of these catalysts often leverages the α-heteroatom effect, which posits that the nucleophilicity of an amine is significantly enhanced by an adjacent heteroatom. acs.org By modifying a simple hydrazine to a sulfonyl-substituted hydrazine, a satisfactory catalytic effect is observed. acs.org

In reactions like the Diels-Alder or aza-Michael additions catalyzed by CaSH analogues, the proposed mechanism involves the formation of a dienamine or enamine intermediate. researchgate.netmdpi.com For example, in the synthesis of cis-decalins, it is proposed that a dienamine is first formed between the α,β-unsaturated aldehyde and the catalyst. mdpi.com This intermediate then reacts with the nucleophile. The chiral environment provided by the camphor scaffold of the catalyst directs the approach of the reactants, leading to the formation of one enantiomer in excess over the other. acs.org The catalyst is then regenerated, completing the catalytic cycle. acs.org

Electrochemical studies have also provided insights into reactions involving sulfonyl hydrazides. nih.govacs.org In many cases, the reaction is initiated by the electrochemical oxidation of the sulfonyl hydrazide at an anode to generate a sulfonyl radical. nih.govacs.org This highly reactive intermediate can then participate in various transformations, such as addition to double or triple bonds, initiating a cascade of reactions to form the final product. nih.govacs.org Control experiments, including the use of radical inhibitors, have confirmed the involvement of these radical pathways. acs.org

Other Significant Transformations

Beyond their use in catalysis, sulfonyl hydrazines undergo other important chemical transformations, most notably reactions that involve the cleavage of the nitrogen-nitrogen bond.

The N-N bond in hydrazine derivatives, including sulfonyl hydrazines, can be cleaved under various conditions to produce amines or other nitrogen-containing compounds. rsc.orgnih.govnih.gov This transformation is synthetically valuable for accessing amine derivatives from readily available hydrazine precursors. nih.govnih.gov

Reductive cleavage is a common strategy. rsc.org Various reducing agents have been studied for the cleavage of 1,2-disubstituted hydrazines bearing a toluenesulfonyl group, among others. rsc.org Reagents such as zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia (B1221849) have been successfully used to break the N-N bond. rsc.org For instance, derivatives of oxygenated cyclic diamines have been synthesized by reducing the corresponding hydrazine precursors with sodium in liquid ammonia. rsc.org

More recently, photocatalytic methods have been developed for the cleavage of N-N bonds under extremely mild conditions. nih.govnih.gov Using a ruthenium(II) complex as a photocatalyst, visible light, and air, the N-N bonds of various N,N-disubstituted hydrazine and hydrazide derivatives can be efficiently broken. nih.govnih.gov This method has been applied to the synthesis of a variety of secondary aromatic amines. nih.govnih.gov The reaction is believed to proceed through the generation of nitrogen radical cations upon oxidation by the photoexcited catalyst. nih.gov

The table below provides examples of reagents used for the N-N bond cleavage of hydrazine derivatives.

| Hydrazine Derivative Type | Reagent/Conditions | Outcome | Reference |

| 1,2-Disubstituted hydrazines (with toluene-p-sulfonyl group) | Zinc in acetic acid | N-N bond cleavage | rsc.org |

| 1,2-Disubstituted hydrazines (with toluene-p-sulfonyl group) | Aluminium amalgam | N-N bond cleavage | rsc.org |

| 1,2-Disubstituted hydrazines (with toluene-p-sulfonyl group) | Sodium in liquid ammonia | N-N bond cleavage | rsc.org |

| N,N-disubstituted arylhydrazides, N-alkyl-N-arylhydrazines | Ru(bpyrz)32, visible light, air | N-N bond cleavage to form secondary amines | nih.govnih.gov |

| Hydrazine hydrate | Air-stable ruthenium complex, SmI2, water | Reductive cleavage to ammonia | rsc.org |

| Hydrazine and phenylhydrazine | RuMo3S4 cubane-type clusters | N-N bond cleavage via disproportionation | nih.gov |

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like (3-(Methylsulfonyl)propyl)hydrazine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing the geometry of molecules and calculating their electronic properties. For hydrazine (B178648) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been successfully employed to determine their optimized geometries and molecular properties. The accuracy of these calculations can be benchmarked against experimental data when available, and for some systems, have shown good agreement with X-ray crystallography results. nih.gov

In the case of this compound, DFT would be used to find the most stable conformation by minimizing the energy of the system. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov For various hydrazine derivatives, this energy gap has been calculated to understand their electronic behavior and potential applications. researchgate.net For instance, in one study on a benzyl-hydrazinecarbodithioate derivative, a small HOMO-LUMO energy gap was indicative of charge transfer interactions within the molecule. nih.gov

The following table illustrates typical HOMO, LUMO, and energy gap values for a related hydrazine derivative, as determined by DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Note: This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is provided for illustrative purposes. nih.gov

Molecular Reactivity and Stability Analysis

The electronic properties calculated through quantum chemical methods can be further used to analyze the reactivity and stability of this compound.

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions with negative potential (often colored red) are electron-rich and susceptible to electrophilic attack, while areas with positive potential (typically blue) are electron-poor and prone to nucleophilic attack. nih.gov

In hydrazine derivatives, the nitrogen atoms of the hydrazine moiety and any oxygen atoms present are generally expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the hydrazine group and the alkyl chain would exhibit positive potential. nih.gov

Computational Approaches for Reaction Pathway Elucidation

Computational methods are crucial for mapping out potential reaction pathways and understanding the mechanisms of chemical reactions. For hydrazine and its derivatives, DFT calculations have been used to investigate decomposition mechanisms. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Intermediates in Complex Molecule Synthesis

The dual functionality of (3-(Methylsulfonyl)propyl)hydrazine makes it a valuable reagent for constructing elaborate molecular architectures. The hydrazine (B178648) group provides a nucleophilic center for forming carbon-nitrogen and nitrogen-nitrogen bonds, while the methylsulfonylpropyl side chain can influence the solubility, polarity, and biological activity of the final product.

Precursors for N-Heterocyclic Compounds

Hydrazine derivatives are fundamental precursors for a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. wisdomlib.orgresearchgate.net this compound can be employed in cyclocondensation reactions to introduce the methylsulfonylpropyl group as a substituent on the resulting ring system.

A primary application is in the synthesis of substituted pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole (B372694) ring. mdpi.commdpi.comnih.govpharmaguideline.com In this reaction, this compound would react with a β-diketone, leading to the formation of a pyrazole where the N1 position is substituted with the 3-(methylsulfonyl)propyl group. This process allows for the incorporation of the polar sulfone functionality, which can be crucial for modulating the physicochemical properties of the molecule. nih.govnih.gov Similarly, reactions with α,β-unsaturated ketones or aldehydes can also yield pyrazole derivatives. pharmaguideline.com

Another important class of heterocycles accessible from this precursor are pyridazines. A cyclization reaction between this compound and a 1,4-dicarbonyl compound or its equivalent, such as a γ-keto acid, would yield a dihydropyridazinone, which can be subsequently aromatized to the corresponding pyridazine. nih.gov The incorporation of the sulfonyl-containing side chain can impart unique electronic and solubility characteristics to these heterocyclic systems. nih.gov

Table 1: Potential N-Heterocyclic Scaffolds from this compound

| Reactant Type | Heterocyclic Product | Significance |

|---|---|---|

| 1,3-Diketone | Substituted Pyrazole | Core structure in many pharmaceuticals (e.g., Celecoxib). nih.gov |

| γ-Keto Acid | Substituted Pyridazinone | Important pharmacophore in cardiovascular drugs. nih.gov |

| α,β-Unsaturated Ketone | Substituted Pyrazoline | Intermediate for pyrazoles and other bioactive molecules. mdpi.compharmaguideline.com |

Role in the Synthesis of Aza-Peptides and Peptide Analogues

Aza-peptides are peptide mimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.govresearchgate.net This modification can induce specific secondary structures, increase resistance to proteolytic degradation, and alter biological activity, making aza-peptides valuable tools in drug discovery. researchgate.netrsc.org The synthesis of aza-peptides relies on the incorporation of aza-amino acids, which are derived from substituted hydrazines. nih.govkirj.ee

This compound serves as the precursor for an aza-amino acid residue where the side chain is a methylsulfonylpropyl group. The general procedure involves the coupling of the substituted hydrazine with an activated carbonyl source, followed by integration into a peptide sequence using solid-phase or solution-phase synthesis methods. nih.govresearchgate.netnih.gov The presence of the sulfonyl group in the side chain can introduce unique properties, such as increased polarity and the potential for hydrogen bonding, which are not present in natural amino acids. nih.gov The development of synthetic protocols for incorporating aza-amino acids with diverse side chains, including those with heteroatoms, has expanded the scope of aza-peptide scanning for structure-activity relationship studies. nih.gov

Applications in Forming Substituted Amines and Related Derivatives

Substituted hydrazines are versatile precursors for the synthesis of substituted amines. One of the most effective methods is reductive amination. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net This process involves the initial reaction of this compound with an aldehyde or ketone to form a hydrazone intermediate. nih.govlibretexts.org Subsequent reduction of the hydrazone, often with a selective reducing agent like sodium cyanoborohydride or through catalytic hydrogenation, cleaves the N-N bond and forms a secondary amine. This allows the (3-(Methylsulfonyl)propyl) group to be attached to the nitrogen of what was formerly the carbonyl compound.

Enzymatic methods using imine reductases (IREDs) have also been developed for the reductive amination of carbonyls with hydrazines, offering a biocatalytic route to substituted hydrazine products. nih.gov These methods can provide high selectivity and operate under mild conditions. nih.gov Furthermore, the hydrazine moiety itself can be transformed into other functional groups. For instance, oxidation of hydrazones can yield nitriles, providing another pathway to diverse chemical structures from a common hydrazine precursor. nih.gov The conversion of amines to N-substituted hydrazines is also a known transformation, highlighting the synthetic interchangeability of these functional groups. acs.orgacs.org

Synthesis of Vinyl Sulfones

While sulfonyl hydrazides (R-SO₂-NHNH₂) are known precursors for vinyl sulfones, this compound has a different structure (R-SO₂-CH₂CH₂CH₂-NHNH₂), with a propyl linker separating the sulfonyl and hydrazine groups. organic-chemistry.org Therefore, it does not directly participate in the typical reactions used to generate vinyl sulfones from sulfonyl hydrazides.

Instead, the connection between this compound and vinyl sulfones lies in its synthesis. A plausible and common synthetic route to this compound is the Michael addition of hydrazine to methyl vinyl sulfone. nih.govrsc.org In this reaction, the hydrazine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in methyl vinyl sulfone. rsc.org Using an excess of hydrazine ensures that a monosubstituted product is favored. Vinyl sulfones are known to be highly reactive Michael acceptors, making this a feasible pathway. nih.govgoogle.com Thus, rather than being a precursor to vinyl sulfones, this compound is more accurately described as a product derived from a vinyl sulfone.

Integration into Functional Materials

The unique properties of the sulfonyl group—strong electron-withdrawing nature, high polarity, and chemical stability—make it a valuable component in the design of functional organic materials. wikipedia.orgfiveable.me The hydrazine moiety provides a convenient chemical handle for incorporating the (3-(methylsulfonyl)propyl) unit into larger molecular or polymeric structures. researchgate.netwiley.com

Contributions to Organic Electronics

In the field of organic electronics, the performance of materials is heavily dependent on their electronic properties, specifically the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The sulfonyl group is a powerful electron-withdrawing group, and its incorporation into a conjugated system can significantly lower both HOMO and LUMO energy levels. acs.orgresearchgate.net

While direct applications of this compound in organic electronics are not widely documented, its potential lies in its use as a functional building block. The hydrazine group can be used to synthetically link the methylsulfonylpropyl moiety to chromophores or conjugated polymer backbones. For example, hydrazine derivatives have been appended to fluorescent dyes like BODIPY to modulate their redox and photophysical properties. By attaching the (3-(methylsulfonyl)propyl) group to such a system, the potent inductive effect of the sulfone could be used to fine-tune the electronic characteristics of the final material, a critical strategy in designing materials for applications such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). researchgate.net

Potential in Photovoltaic Materials and Dye-Sensitized Solar Cells

The quest for efficient, cost-effective, and stable materials for solar energy conversion has led to extensive research into various organic and inorganic compounds. Among these, molecules possessing specific functional groups that can influence electronic properties are of particular interest. This compound, which incorporates both a sulfonyl group and a hydrazine moiety, represents a class of compounds with significant theoretical potential for applications in photovoltaic devices, especially in dye-sensitized solar cells (DSSCs).

The fundamental principle of a DSSC involves a dye molecule that absorbs light, an electron transport layer (typically a wide-bandgap semiconductor like titanium dioxide, TiO2), a redox electrolyte, and a counter electrode. nih.govwikipedia.org The efficiency of a DSSC is critically dependent on the properties of the dye, including its light absorption spectrum, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and its ability to bind to the semiconductor surface. researchgate.netmdpi.com

The sulfonyl group (-SO2-) is a potent electron-withdrawing group. nih.gov This characteristic can significantly influence the electronic structure of a molecule. In the context of photovoltaic applications, the incorporation of a sulfonyl group into a dye molecule can lower both the HOMO and LUMO energy levels. nih.gov A lower LUMO level can facilitate more efficient electron injection from the excited dye into the conduction band of the semiconductor, a crucial step in the operation of a DSSC. nih.gov Furthermore, the strong electron-accepting nature of the sulfonyl group can enhance the internal charge transfer within the dye molecule, which can lead to broader and more intense light absorption. Research on polymers containing sulfonyl groups has shown their potential in achieving high power conversion efficiencies in organic solar cells. nih.gov

The hydrazine (-NHNH2) functional group and its derivatives have also been explored for their utility in solar cell applications. nanochemres.orgnanochemres.org Hydrazine derivatives have been used as building blocks for the synthesis of organic dyes for DSSCs. researchgate.net The nitrogen atoms in the hydrazine group can act as anchoring points to the TiO2 surface, facilitating a strong electronic coupling and efficient electron transfer. Moreover, hydrazine-based compounds have been investigated as reductants in the precursor solutions for perovskite solar cells, a rapidly advancing photovoltaic technology. rsc.org In some contexts, hydrazine monohydrate has been used as a surface-active additive in the texturization of silicon for conventional solar cells to improve light trapping. bohrium.com

The combination of a methylsulfonyl group and a hydrazine functional group in a single molecule, such as this compound, could therefore offer synergistic benefits. The propyl chain provides a flexible linker between these two functional groups. The sulfonyl group can be leveraged to tune the electronic properties of a potential dye sensitizer, while the hydrazine moiety could serve as a reactive handle for synthesizing more complex dye structures or as an anchoring group to the semiconductor surface.

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the geometric and electronic properties of novel compounds for solar cell applications before their synthesis. researchgate.netnanochemres.orgnanochemres.org Such calculations can estimate the HOMO and LUMO energy levels, the HOMO-LUMO energy gap, and the potential open-circuit voltage (Voc) of a solar cell incorporating the new material. nanochemres.org For a hypothetical dye based on this compound, DFT calculations would be invaluable in assessing its potential for efficient charge separation and injection.

While direct experimental data on the use of this compound in photovoltaics is not yet prevalent in published literature, the known properties of its constituent functional groups provide a strong rationale for its investigation. The following tables summarize the key parameters for DSSCs and the typical properties of related compounds that underscore the potential of this class of materials.

| Parameter | Description | Typical Range for Efficient DSSCs |

| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy into electrical energy. | 10-14% (research level) |

| Short-Circuit Current Density (Jsc) | The maximum current that the solar cell can produce when the voltage across it is zero. | 15-25 mA/cm² |

| Open-Circuit Voltage (Voc) | The maximum voltage that the solar cell can produce when there is no current flowing. | 0.7-0.9 V |

| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. | 0.6-0.8 |

| LUMO Energy Level | The energy of the lowest unoccupied molecular orbital of the dye. It should be higher than the conduction band edge of the semiconductor (e.g., TiO2) for efficient electron injection. | > -4.0 eV |

| HOMO Energy Level | The energy of the highest occupied molecular orbital of the dye. It should be lower than the redox potential of the electrolyte for efficient dye regeneration. | < -5.0 eV |

| Absorption Maximum (λmax) | The wavelength at which the dye absorbs light most strongly. A broad absorption across the visible spectrum is desirable. | 400-700 nm |

| Functional Group | Relevant Properties in Photovoltaics | Potential Impact on this compound-based Dyes |

| Sulfonyl (-SO2-) | Strong electron-withdrawing nature. nih.gov | Lowers HOMO and LUMO energy levels, potentially improving electron injection and open-circuit voltage. Can enhance intramolecular charge transfer, leading to broader light absorption. |

| Hydrazine (-NHNH2) | Can act as an anchoring group to semiconductor surfaces. researchgate.net Serves as a versatile building block in organic synthesis. nanochemres.orgnanochemres.org | Provides a means to attach the dye to the TiO2 surface for efficient electron transfer. Allows for the synthesis of more complex and tailored dye structures. |

| Propyl (-C3H6-) | Acts as a flexible aliphatic linker. | Spatially separates the sulfonyl and hydrazine groups, potentially influencing the dye's conformation and interaction with the semiconductor surface and electrolyte. |

Further research, including the synthesis of dye molecules derived from this compound and their characterization in fabricated DSSCs, is necessary to experimentally validate this promising potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3-(Methylsulfonyl)propyl)hydrazine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or hydrazine-mediated reactions. For example, bis-sulfonyl hydrazines are synthesized by reacting hydrazine derivatives with methylsulfonylpropyl halides under anhydrous conditions. Optimization involves controlling temperature (e.g., 70°C for hydrazone formation ), pH (acidic conditions for stability ), and using catalysts like sodium borohydride for reductive steps . Purification often employs ethanol-water recrystallization or column chromatography.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : Confirm the methylsulfonyl (–SO₂CH₃) and propylhydrazine (–NH–NH₂) moieties via characteristic shifts (e.g., δ 2.8–3.2 ppm for sulfonyl groups) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS m/z 165–180 for related hydrazines) .

- Elemental Analysis : Ensure stoichiometric ratios of C, H, N, and S.

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Sensitivity : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C, monitoring degradation via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Hydrazines are often heat-sensitive; storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the role of the methylsulfonyl group in modulating DNA alkylation by this compound?

- Methodology : The methylsulfonyl group enhances electrophilicity, promoting DNA adduct formation. To study this:

- In Vitro DNA Binding : Incubate the compound with plasmid DNA and analyze cross-linking via gel electrophoresis .

- Enzyme Interaction Assays : Use glutathione (GSH) and glutathione S-transferase (GST) to assess detoxification pathways, as sulfonyl hydrazines are metabolized via GSH conjugation .

Q. How can discrepancies in cytotoxic potency across cell lines be systematically addressed?

- Methodology :

- Cell Line Profiling : Test the compound in panels of cancer cells (e.g., leukemia vs. solid tumors) with varying GST expression levels .

- Enzyme Inhibition : Co-treat with GST inhibitors (e.g., ethacrynic acid) to evaluate metabolic resistance mechanisms .

- Transcriptomic Analysis : Use RNA-seq to identify genes (e.g., DNA repair enzymes) correlating with sensitivity.

Q. What strategies enable the design of hydrazone derivatives from this compound for targeted drug delivery?

- Methodology :

- Hydrazone Formation : React with carbonyl compounds (e.g., [18F]-FDG) at pH 4–5 and 70°C for optimal radiochemical yields .

- Linker Optimization : Modify the propyl chain length or sulfonyl substituents to tune hydrolysis rates and target specificity .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be mitigated for methylsulfonyl hydrazine derivatives?

- Methodology :

- Prodrug Design : Introduce acetyl or PEG groups to enhance plasma stability .

- Metabolic Profiling : Use LC-MS/MS to identify major metabolites in liver microsomes and adjust functional groups to block degradation pathways .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the mutagenic vs. anticancer effects of methylsulfonyl hydrazines?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.